molecular formula C7H10ClN3O B1447659 2-(Azetidin-3-yloxy)pyrimidine hydrochloride CAS No. 1430841-45-4

2-(Azetidin-3-yloxy)pyrimidine hydrochloride

Cat. No. B1447659
M. Wt: 187.63 g/mol
InChI Key: VSVCMKQZKXSFMH-UHFFFAOYSA-N
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Description

“2-(Azetidin-3-yloxy)pyrimidine hydrochloride” is a chemical compound with the molecular formula C7H9N3O.ClH . It is a pyrimidine derivative, where pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of research interest due to their diverse pharmacological effects . A variety of methods for the synthesis of pyrimidines have been described in the literature . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of “2-(Azetidin-3-yloxy)pyrimidine hydrochloride” can be represented by the InChI code: 1S/C7H9N3O.ClH/c1-2-9-7(10-3-1)11-6-4-8-5-6;/h1-3,6,8H,4-5H2;1H . This indicates that the compound contains a pyrimidine ring with an azetidin-3-yloxy group attached to it.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 187.63 . It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Chandrashekaraiah et al. (2014) involved synthesizing pyrimidine-azetidinone analogues and testing their antimicrobial and antitubercular activities. These compounds were found to have potential as antibacterial and antituberculosis agents, indicating the usefulness of azetidinone analogues in developing new antimicrobial drugs (Chandrashekaraiah et al., 2014).

Antiviral Applications

Hosono et al. (1994) synthesized pyrimidine nucleosides with an azetidin-1-yl group as analogs of oxetanocin-A. These compounds were evaluated for antiviral activity, although they did not show significant results in cell culture tests. This indicates the potential of azetidinone derivatives in antiviral drug research (Hosono et al., 1994).

Anticancer and Antifungal Properties

Ramachandran et al. (2022) reported the synthesis of an Azetidine-2-one derivative, which showed mild antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. This suggests the potential use of azetidinone derivatives in developing new anticancer and antifungal agents (Ramachandran et al., 2022).

Chemical Properties and Reactions

A comprehensive study by Singh, D’hooghe, and Kimpe (2008) delved into the chemical properties and reactions of azetidines and azetidin-2-ones. This research provides crucial insights into how these compounds can be synthesized and manipulated for various applications in medicinal chemistry (Singh, D’hooghe, & Kimpe, 2008).

Synthesis of Carbamates and Ureas

Jakubkienė et al. (2010) explored the synthesis of carbamates and ureas from pyrimidinyl acetohydrazides. This study contributes to the understanding of chemical reactions involving azetidinone derivatives, which are essential for creating a variety of pharmaceutical compounds (Jakubkienė et al., 2010).

Binding to Nicotinic Acetylcholine Receptors

Koren et al. (1998) synthesized azetidinylmethoxy pyridine analogues and studied their affinity for nicotinic acetylcholine receptors. This research is significant for understanding how azetidinone derivatives can interact with biological receptors, which is valuable in drug design (Koren et al., 1998).

Potential Antifungal Agents

Rajput et al. (2011) synthesized pyridine derivatives that include azetidinyl groups and evaluated them as antifungal agents. This study adds to the body of knowledge on the potential use of azetidinone derivatives in developing new antifungal treatments (Rajput et al., 2011).

Antidepressant and Nootropic Agents

Thomas et al. (2016) investigated the synthesis and pharmacological activity of Schiff’s bases and azetidinones, focusing on their potential as antidepressant and nootropic agents. This study highlights the diverse therapeutic potential of azetidinone derivatives (Thomas et al., 2016).

Safety And Hazards

The safety data sheet for pyrimidine indicates that it is a flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and using only non-sparking tools . In case of skin contact, it is advised to wash off immediately with soap and plenty of water .

Future Directions

Research on pyrimidines is an active area due to their versatile applications in different fields of material, organic, and pharmaceutical chemistry . Future research directions could include the development of new transition metal-mediated protocols for pyrimidine synthesis .

properties

IUPAC Name

2-(azetidin-3-yloxy)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c1-2-9-7(10-3-1)11-6-4-8-5-6;/h1-3,6,8H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVCMKQZKXSFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yloxy)pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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